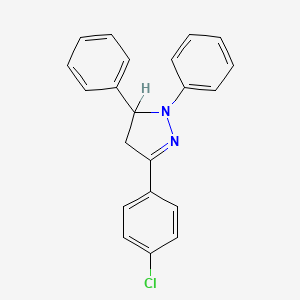

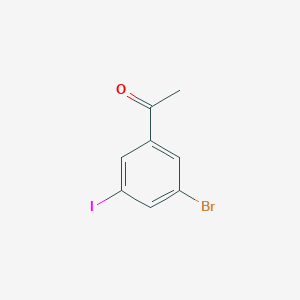

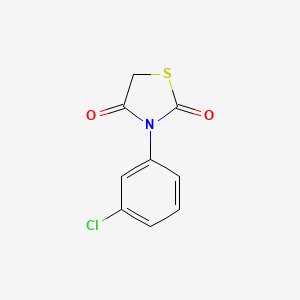

![molecular formula C17H28O6 B3032123 2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate CAS No. 1118786-87-0](/img/structure/B3032123.png)

2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate

Descripción general

Descripción

The compound 2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate is a spirocyclic compound, which is a class of organic compounds characterized by a unique structure where two rings are joined at a single atom. The compound mentioned is not directly studied in the provided papers, but related structures and reactions can give insights into its properties and synthesis.

Synthesis Analysis

Spirocyclic compounds can be synthesized through various methods, including Diels-Alder reactions, as seen in the synthesis of Methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives . Additionally, the synthesis of 6,6-difluorospiro[3.3]heptane derivatives through a convergent synthesis strategy using a common synthetic precursor suggests a potential pathway for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can be determined by techniques such as X-ray diffraction analysis. For example, the molecular structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was determined by single crystal X-ray analysis, which revealed a slightly distorted square-planar arrangement of the central four-membered ring . This technique could be applied to determine the precise structure of 2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, the [3 + 2] cycloaddition of a 2,2-dialkoxy-1-methylenecyclopropane resulted in the formation of complex structures, indicating that spirocyclic compounds can participate in cycloaddition reactions . The synthesis and application of 2,6-diazaspiro[3.3]heptanes in Pd-catalyzed aryl amination reactions also demonstrate the reactivity of spirocyclic compounds in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds can be inferred from related structures. For example, the non-porous nature of certain bismuth 2,6-pyridinedicarboxylate compounds and their ability to exhibit CO2 sorption indicate that spirocyclic compounds may also have unique sorption properties . The photoluminescence observed in Tb(3+)- and Eu(3+)-doped bismuth 2,6-pyridinedicarboxylate compounds suggests that spirocyclic compounds could potentially have interesting optical properties .

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

The synthesis and study of stereochemistry in spiro compounds, like the analogs of 2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate, have been a significant area of research. For example, the enantioresolution and determination of absolute stereochemistry of Fecht acid analogs, which are structurally related to spiro[3.3]heptane compounds, were achieved using X-ray crystallography and circular dichroism methods. These studies not only provide insights into the synthetic routes for such compounds but also help in understanding their optical properties and applications in materials science and medicinal chemistry (Murai et al., 2000).

Degradation Studies

Investigations into the degradation mechanisms of structurally similar compounds, like 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG), under alkaline conditions, have revealed detailed kinetics and pathways. These studies are crucial for understanding the environmental impact and stability of such chemicals. The degradation involves sequential formation of intermediates, providing insights into the environmental behavior of spiro[3.3]heptane derivatives and related compounds (S. Ezra et al., 2010).

Synthesis of Novel Amino Acids

The synthesis of novel amino acids derived from 2-azaspiro[3.3]heptane showcases the versatility of spiro compounds in contributing to the field of biochemistry and drug design. These sterically constrained amino acids add to the toolbox for researchers working on peptide synthesis and pharmaceuticals, demonstrating the broad applicability of spiro compounds in scientific research (D. Radchenko et al., 2010).

Building Blocks for Organic Synthesis

The development of multifunctional building blocks based on the spiro[3.3]heptane scaffold, such as 6,6-difluorospiro[3.3]heptane derivatives, highlights the importance of these compounds in organic synthesis. Such building blocks are essential for constructing complex molecular architectures, demonstrating the role of spiro compounds in advancing synthetic organic chemistry and material sciences (O. Olifir et al., 2020).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H315, H317, H319, and H335 . Precautionary statements include P261, P280, P305 + P351 + P338, and P302 + P352 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Propiedades

IUPAC Name |

dipropan-2-yl 2,2-dimethoxyspiro[3.3]heptane-6,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-11(2)22-13(18)16(14(19)23-12(3)4)7-15(8-16)9-17(10-15,20-5)21-6/h11-12H,7-10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZRABRYWOITQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1(CC2(C1)CC(C2)(OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151511 | |

| Record name | 2,2-Bis(1-methylethyl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate | |

CAS RN |

1118786-87-0 | |

| Record name | 2,2-Bis(1-methylethyl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118786-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(1-methylethyl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

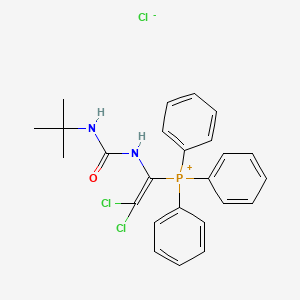

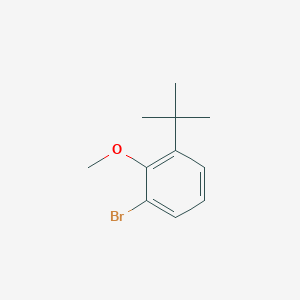

![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)

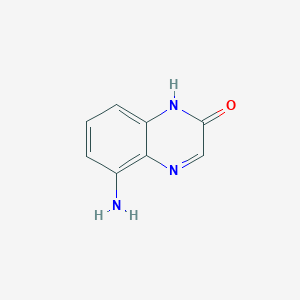

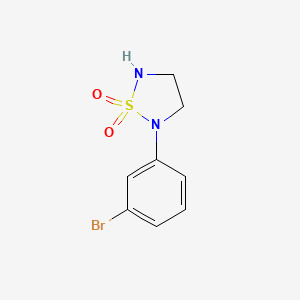

![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)

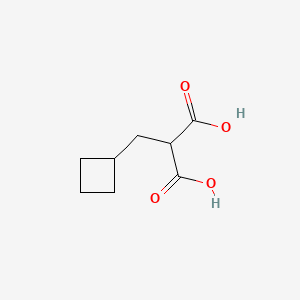

![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)

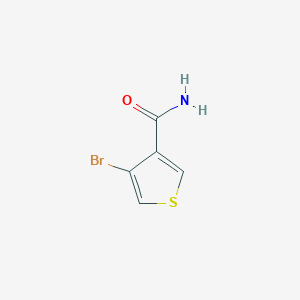

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)